![molecular formula C22H16BrN3O2 B2732470 Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate CAS No. 333769-54-3](/img/structure/B2732470.png)
Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate
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Description
“Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives have drawn significant attention due to their diverse range of biological properties .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves a variety of methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate” is not explicitly mentioned in the available resources.Scientific Research Applications
Antifolate Synthesis
Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate serves as a precursor in the synthesis of antifolate compounds. These molecules are crucial in cancer treatment, as they inhibit folate metabolism, disrupting cell division and growth .
Crystal Engineering and Supramolecular Chemistry
The crystalline structure of this compound, with its unique rotomers, offers insights into crystal engineering. Researchers study how molecular packing affects photoactivity. Additionally, supramolecular assemblies based on this compound may lead to novel materials with tailored properties .
properties
IUPAC Name |
methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c1-28-21(27)15-7-10-17(11-8-15)24-22-25-19-12-9-16(23)13-18(19)20(26-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILDSCROSJJBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate |
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